molecular formula C21H27ClN2O4 B6132216 {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride

{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride

Cat. No. B6132216
M. Wt: 406.9 g/mol
InChI Key: QGIUURPJRFBEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the development of new drugs and medicines due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride involves the inhibition of certain enzymes and receptors in the body. This compound has been found to be a potent inhibitor of monoamine oxidase A and B, which are enzymes that are involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride increases the levels of these neurotransmitters in the brain, which results in improved mood and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride are well documented in scientific research. This compound has been found to be effective in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to be effective in the treatment of depression and anxiety disorders. The compound has been found to improve mood and cognitive function by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride is its unique mechanism of action. This compound has been found to be a potent inhibitor of monoamine oxidase A and B, which are enzymes that are involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes it an ideal compound for the development of new drugs and medicines. One of the limitations of this compound is its potential toxicity. The compound has been found to be toxic at high doses, which limits its use in scientific research.

Future Directions

There are several future directions for the use of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride in scientific research. One of the future directions is the development of new drugs and medicines for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is the development of new compounds that are more potent and less toxic than {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride. The use of this compound in combination with other drugs and medicines is also a future direction for scientific research.

Synthesis Methods

The synthesis of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride involves several steps. The first step involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentanol with p-toluenesulfonyl chloride in the presence of triethylamine. This reaction results in the formation of 1-(3,4-dimethoxyphenyl)cyclopentyl p-toluenesulfonate. The second step involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentyl p-toluenesulfonate with 4-nitrobenzylamine in the presence of cesium carbonate. This reaction results in the formation of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine. The final step involves the reaction of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine with hydrochloric acid to obtain {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride.

Scientific Research Applications

{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride has several applications in scientific research. This compound is widely used in the development of new drugs and medicines due to its unique properties and mechanism of action. It has been found to be effective in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to be effective in the treatment of depression and anxiety disorders.

properties

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-1-(4-nitrophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.ClH/c1-26-19-10-7-17(13-20(19)27-2)21(11-3-4-12-21)15-22-14-16-5-8-18(9-6-16)23(24)25;/h5-10,13,22H,3-4,11-12,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIUURPJRFBEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNCC3=CC=C(C=C3)[N+](=O)[O-])OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.